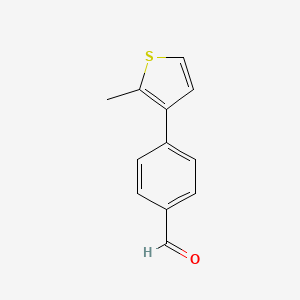![molecular formula C11H14N2S B13175517 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine](/img/structure/B13175517.png)
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine is a compound with a molecular formula of C₁₁H₁₄N₂S and a molecular weight of 206.31 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an azetidine moiety, a four-membered nitrogen-containing ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of research.
Preparation Methods
The synthesis of 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine involves several steps. One common method includes the condensation of thiophene derivatives with azetidine intermediates. The thiophene ring can be synthesized through reactions such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis . The azetidine moiety is typically introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the azetidine nitrogen’s substituents.
Cyclization: Under specific conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
Scientific Research Applications
3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s heterocyclic structures make it a candidate for studying biological activities, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine include other thiophene derivatives and azetidine-containing molecules. For example:
Thiophene derivatives: Compounds like 2,3,4-trisubstituted thiophenes are used in similar applications, such as organic electronics and pharmaceuticals.
Azetidine derivatives: Molecules containing azetidine rings are studied for their biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of both thiophene and azetidine moieties, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
3-[5-(azetidin-1-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C11H14N2S/c12-4-1-3-10-7-11(14-9-10)8-13-5-2-6-13/h7,9H,2,4-6,8,12H2 |
InChI Key |
IXFZGANEMJTQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CS2)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
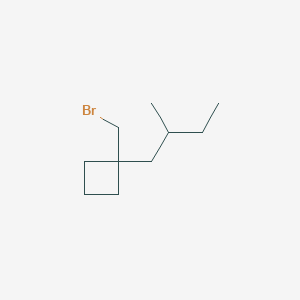
![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
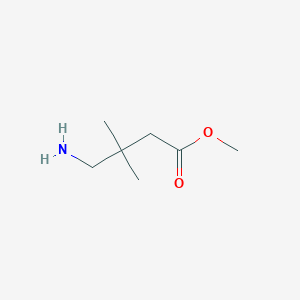

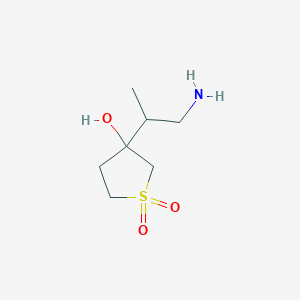
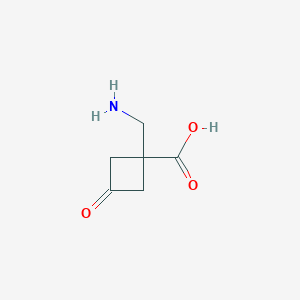
![2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175468.png)
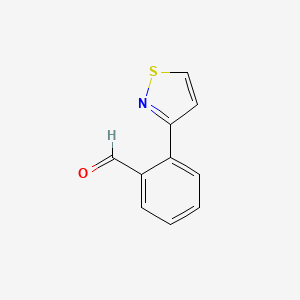
![1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13175480.png)
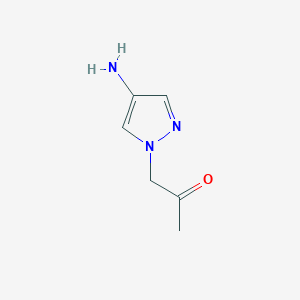
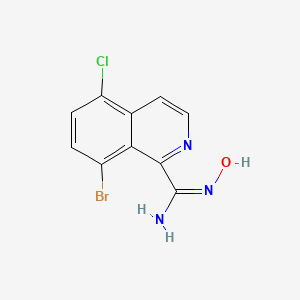
![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
